molecular formula C11H11F6NO B13031263 (1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13031263
M. Wt: 287.20 g/mol
InChI Key: BAQGPDKPCBVIPT-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C11H11F6NO. This compound is known for its unique structural features, including the presence of trifluoromethyl groups, which contribute to its distinct chemical properties. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as an intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist. The trifluoromethyl groups enhance its binding affinity and stability, making it a valuable compound in drug development.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-OL: This is a stereoisomer of the compound with similar chemical properties but different spatial arrangement.

    Benzenemethanol, α-[ (1S)-1-aminoethyl]-3,5-bis(trifluoromethyl)-, (αR)-: Another related compound with similar functional groups.

Uniqueness

The uniqueness of (1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL lies in its specific stereochemistry and the presence of trifluoromethyl groups, which impart distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H11F6NO

Molecular Weight

287.20 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3/t5-,9+/m0/s1

InChI Key

BAQGPDKPCBVIPT-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O

Origin of Product

United States

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